molecular formula C17H25N3O4 B1500713 tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate CAS No. 888944-25-0

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate

Cat. No.: B1500713
CAS No.: 888944-25-0
M. Wt: 335.4 g/mol
InChI Key: WFMWLMWCLRIPBN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is an organic compound with the molecular formula C17H25N3O4 It is a piperidine derivative that features a tert-butyl ester group and a nitrobenzylamino substituent

Mechanism of Action

Target of Action

Tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management. It primarily targets the opioid receptors in the brain, which are responsible for pain and emotion regulation .

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall structure and function of the final product. Fentanyl, the end product, works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The compound serves as a precursor in the synthesis process, contributing to the formation of the final opioid structure .

Pharmacokinetics

It is metabolized in the liver and excreted in urine .

Result of Action

The primary result of the action of this compound is the production of fentanyl and its analogues. These potent opioids have significant effects at the molecular and cellular level, primarily through their interaction with opioid receptors in the brain .

Action Environment

The action of this compound is influenced by the conditions in which the chemical reactions for the synthesis of fentanyl take place. Factors such as temperature, pH, and the presence of other reactants can all impact the efficiency of the synthesis process. Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the nitrobenzylamino group: This step involves the nucleophilic substitution of a suitable piperidine derivative with 4-nitrobenzylamine under basic conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrobenzylamino group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: 4-(4-aminobenzylamino)piperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-nitrobenzylamino)piperidine-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a nitrobenzyl group.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate:

    tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: Contains a nitropyridine group, which may confer different chemical and biological properties.

Uniqueness

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is unique due to the presence of both a nitrobenzylamino group and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWLMWCLRIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670765
Record name tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888944-25-0
Record name tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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